molecular formula C18H20N4O3 B2830038 4-(1,3-dioxoisoindolin-2-yl)-N-(1-isopropyl-1H-pyrazol-5-yl)butanamide CAS No. 1371461-33-4

4-(1,3-dioxoisoindolin-2-yl)-N-(1-isopropyl-1H-pyrazol-5-yl)butanamide

Cat. No.: B2830038
CAS No.: 1371461-33-4
M. Wt: 340.383
InChI Key: OUXHTCDQPOKYFS-UHFFFAOYSA-N
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Description

The compound 4-(1,3-dioxoisoindolin-2-yl)-N-(1-isopropyl-1H-pyrazol-5-yl)butanamide is a sophisticated chemical hybrid designed for advanced drug discovery and chemical biology research. It features a phthalimide (1,3-dioxoisoindoline) moiety, a privileged scaffold in medicinal chemistry known for its diverse biological interactions . This structure is frequently employed in the development of Proteolysis-Targeting Chimeras (PROTACs), where it can serve as a ligand to recruit E3 ubiquitin ligases, facilitating the targeted degradation of disease-relevant proteins . The molecule is also functionalized with a 1-isopropyl-1H-pyrazole unit, a heterocycle commonly found in compounds exhibiting a range of pharmacological activities, including antioxidant and antiproliferative effects . The strategic linkage of these two pharmacophores via a butanamide connector creates a multifunctional tool for researchers. Its primary research value lies in probing new mechanisms in oncology and neurodegenerative diseases, particularly in the synthesis and evaluation of novel bifunctional degrader molecules aimed at previously undruggable targets . This compound is intended for use in assay development, high-throughput screening, and structure-activity relationship (SAR) studies to advance the development of new therapeutic agents.

Properties

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-N-(2-propan-2-ylpyrazol-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-12(2)22-15(9-10-19-22)20-16(23)8-5-11-21-17(24)13-6-3-4-7-14(13)18(21)25/h3-4,6-7,9-10,12H,5,8,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXHTCDQPOKYFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dioxoisoindolin-2-yl)-N-(1-isopropyl-1H-pyrazol-5-yl)butanamide typically involves the following steps:

    Formation of the Phthalimide Core: This can be achieved by reacting phthalic anhydride with ammonia or a primary amine.

    Attachment of the Butanamide Chain: The phthalimide core is then reacted with a butanoyl chloride derivative under basic conditions to form the butanamide chain.

    Introduction of the Pyrazole Moiety:

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the phthalimide core, potentially leading to the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1,3-dioxoisoindolin-2-yl)-N-(1-isopropyl-1H-pyrazol-5-yl)butanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

4-Amino-N-(1-Isopropyl-1H-Pyrazol-5-yl)Butanamide Dihydrochloride (CAS 1573547-94-0)

  • Structural Differences: The dihydrochloride derivative replaces the 1,3-dioxoisoindolin-2-yl group with an amino (-NH₂) group, resulting in a simpler butanamide structure.
  • Physicochemical Properties :
    • Molecular Formula: C₁₀H₂₀Cl₂N₄O
    • Molecular Weight: 295.20 g/mol
    • Solubility: The dihydrochloride salt form enhances aqueous solubility compared to the neutral target compound .
  • Applications : Likely used as a synthetic intermediate or in bioadhesive formulations due to its amine functionality, which can participate in crosslinking reactions .

2-(1,3-Dioxoisoindolin-2-yl)-4-Methyl-N-(4-(N-(Pyridin-2-yl)Sulfamoyl)Phenyl)Pentanamide

  • Structural Differences : Features a pentanamide backbone with a methyl group, a pyridinyl-sulfamoyl phenyl substituent, and the 1,3-dioxoisoindolin-2-yl group.

N-(2-Aminoethyl)-4-(4-(Hydroxymethyl)-2-Methoxy-5-Nitrosophenoxy)Butanamide (NB)

  • Structural Differences: Contains a hydroxymethyl-nitrosophenoxy group and an aminoethyl side chain.
  • Applications : Used in bioadhesives and drug delivery systems due to its photoreactive nitroso group, enabling light-induced crosslinking .
  • Comparison : The target compound’s dioxoisoindolinyl group lacks photoreactivity but offers greater structural rigidity, which may enhance stability in biological environments.

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Applications
Target Compound C₁₆H₁₈N₄O₃ ~314.35 1,3-Dioxoisoindolin-2-yl, isopropyl pyrazole Kinase inhibitors, protein binders
4-Amino-N-(1-isopropyl-1H-pyrazol-5-yl)butanamide dihydrochloride C₁₀H₂₀Cl₂N₄O 295.20 Amino group, dihydrochloride salt Synthetic intermediates, bioadhesives
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide C₂₄H₂₃N₅O₅S 493.53 Sulfamoyl, pyridinyl, dioxoisoindolinyl Antimicrobial agents
N-(2-Aminoethyl)-4-(4-(hydroxymethyl)-2-methoxy-5-nitrosophenoxy)butanamide (NB) C₁₅H₂₂N₄O₅ 338.36 Nitroso, hydroxymethyl, aminoethyl Bioadhesives, drug delivery

Research Findings and Implications

  • Electronic Effects: The 1,3-dioxoisoindolin-2-yl group in the target compound introduces electron-withdrawing properties, which may increase acidity of adjacent NH groups compared to the amino-substituted analog .
  • Solubility and Bioavailability : The dihydrochloride salt (CAS 1573547-94-0) demonstrates superior aqueous solubility, whereas the target compound’s neutral form may require formulation enhancements for drug delivery .
  • Structural Rigidity : The planar dioxoisoindolinyl group could enhance binding to flat protein surfaces (e.g., ATP-binding pockets in kinases), contrasting with the flexible nitroso group in NB, which prioritizes crosslinking .

Biological Activity

The compound 4-(1,3-dioxoisoindolin-2-yl)-N-(1-isopropyl-1H-pyrazol-5-yl)butanamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H18N4O3C_{16}H_{18}N_{4}O_{3}, and its structure features a phthalimide moiety combined with a pyrazole ring. The presence of these functional groups is associated with diverse biological activities, particularly in anticancer and anti-inflammatory contexts.

The biological activity of this compound can be attributed to several potential mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, which could disrupt various metabolic pathways.
  • Receptor Modulation : Interaction with cellular receptors can alter their activity and downstream signaling pathways, potentially leading to therapeutic effects.
  • DNA Intercalation : The compound might intercalate into DNA, affecting gene expression and cell proliferation, which is particularly relevant in cancer therapy.

Biological Activity Overview

Research indicates that compounds similar to 4-(1,3-dioxoisoindolin-2-yl)-N-(1-isopropyl-1H-pyrazol-5-yl)butanamide exhibit significant biological activities:

Activity Type Description References
AnticancerInhibits tumor cell growth by targeting specific signaling pathways involved in cancer progression.
Anti-inflammatoryModulates inflammatory responses by interacting with immune system receptors.
NeuroprotectivePotential effects on neurodegenerative diseases through modulation of neuroinflammatory pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to 4-(1,3-dioxoisoindolin-2-yl)-N-(1-isopropyl-1H-pyrazol-5-yl)butanamide:

  • Antitumor Activity : A study demonstrated that related isoindoline derivatives showed significant inhibition of tumor growth in xenograft models. The compounds were effective at low doses, indicating potential for clinical application in oncology .
  • Anti-inflammatory Effects : Research has shown that similar compounds can reduce inflammation markers in animal models of arthritis and other inflammatory diseases. These findings suggest a therapeutic role in managing chronic inflammatory conditions.
  • Neuroprotective Properties : Investigations into the neuropharmacological effects indicated that isoindoline derivatives could protect against neuronal cell death induced by oxidative stress, which is relevant for conditions like Alzheimer's disease .

Q & A

Q. What synthetic methodologies are recommended for preparing 4-(1,3-dioxoisoindolin-2-yl)-N-(1-isopropyl-1H-pyrazol-5-yl)butanamide?

The synthesis typically involves multi-step reactions, including:

  • Amide coupling : Reacting 1,3-dioxoisoindoline-2-carboxylic acid derivatives with 1-isopropyl-1H-pyrazol-5-amine under carbodiimide-mediated conditions (e.g., EDC/HOBt) to form the target amide bond .
  • Protection/deprotection strategies : Use tert-butyldimethylsilyl (TBDMS) groups or other protecting agents to prevent side reactions during intermediate steps .
  • Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with UV detection ensures reaction progress and purity .

Q. How can the purity and structural integrity of this compound be validated?

  • Spectroscopic techniques :
    • NMR : Confirm connectivity of the isoindolinone, pyrazole, and butanamide moieties via 1H^1H, 13C^{13}C, and 2D NMR (e.g., COSY, HSQC) .
    • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula and fragmentation patterns .
  • Elemental analysis : Match experimental C, H, N, and O percentages with theoretical values to confirm purity .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Enzyme inhibition assays : Test against kinases or proteases due to structural similarities to pyrazole-containing inhibitors (e.g., CTPS1 inhibitors in patent literature) .
  • Cellular viability assays : Use MTT or resazurin-based protocols to assess cytotoxicity in cancer or proliferative cell lines .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?

  • Single-crystal X-ray diffraction (SC-XRD) : Use SHELXL for refinement to determine bond angles, torsional strain in the butanamide linker, and isoindolinone-pyrazole spatial arrangement .
  • Handling data contradictions : Compare experimental results with Density Functional Theory (DFT)-optimized geometries using software like Gaussian or ORCA to identify discrepancies caused by crystal packing effects .

Q. What computational strategies elucidate its electronic properties and reactivity?

  • Wavefunction analysis : Multiwfn calculates electrostatic potential (ESP) surfaces to identify nucleophilic/electrophilic sites on the isoindolinone and pyrazole rings .
  • Reactivity prediction : Use Frontier Molecular Orbital (FMO) analysis to predict sites for electrophilic substitution or hydrogen bonding interactions .

Q. How can researchers address contradictions in bioactivity data across studies?

  • Meta-analysis : Cross-reference IC50_{50} values from enzyme assays (e.g., CTPS1 inhibition ) with cellular uptake studies to account for permeability differences.
  • Proteomic profiling : Use affinity chromatography or thermal shift assays to identify off-target interactions that may explain variability .

Q. What advanced techniques optimize its stability under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic/basic hydrolysis, oxidative stress (H2_2O2_2), and UV light, followed by LC-MS to identify degradation products .
  • Microsomal stability assays : Use liver microsomes to evaluate metabolic pathways and guide structural modifications (e.g., fluorination of the pyrazole ring) .

Q. How does structural modulation of the isoindolinone moiety affect biological activity?

  • Structure-activity relationship (SAR) studies : Synthesize analogs with substituents (e.g., -Cl, -F, -CH3_3) on the isoindolinone ring and compare inhibitory potency in enzyme assays .
  • Pharmacophore modeling : Overlay active/inactive analogs to identify critical hydrogen-bond acceptors (e.g., carbonyl groups) using software like Schrödinger .

Methodological Resources

  • Crystallography : SHELXL (refinement) , Olex2 (visualization).
  • Computational chemistry : Multiwfn (wavefunction analysis) , Gaussian (DFT optimization).
  • Bioactivity assays : PubChem BioAssay (protocols), ChEMBL (target annotations).

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